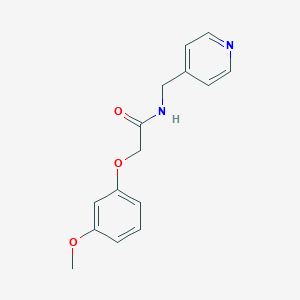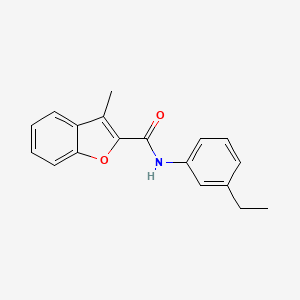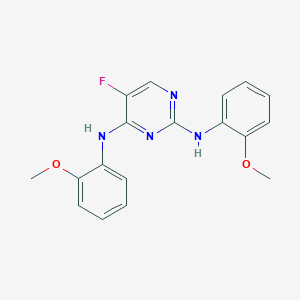![molecular formula C18H18F4N2 B5690015 1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has gained attention due to its psychoactive effects. TFMPP is often used in laboratory experiments to study its mechanism of action and its effects on the brain and body.
作用机制
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, leading to its psychoactive effects. TFMPP has also been shown to have an affinity for dopamine receptors, although its effects on dopamine are not well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to have psychoactive effects, including hallucinations, altered perception, and euphoria. It has also been shown to cause changes in heart rate, blood pressure, and body temperature. TFMPP has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, leading to its hallucinogenic effects. Its effects on other neurotransmitters, such as dopamine, are not well understood.
实验室实验的优点和局限性
TFMPP is a useful tool in laboratory experiments to study the effects of piperazine derivatives on the brain and body. Its well-established synthesis method and known mechanism of action make it a reliable model compound. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
未来方向
There are several future directions for research on TFMPP. One area of interest is its effects on the dopamine system, as its affinity for dopamine receptors suggests that it may have a role in the regulation of dopamine release. Another area of interest is its potential therapeutic applications, as its serotonin receptor agonist activity may have implications for the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the pharmacological effects of TFMPP and its potential therapeutic applications.
In conclusion, TFMPP is a synthetic compound that has gained attention due to its psychoactive effects. It is widely used in laboratory experiments to study its mechanism of action and its effects on the brain and body. TFMPP acts as a serotonin receptor agonist and has been shown to have hallucinogenic effects. Its well-established synthesis method and known mechanism of action make it a reliable model compound for research purposes. However, its psychoactive effects and potential for abuse limit its availability for research purposes. There are several future directions for research on TFMPP, including its effects on the dopamine system and its potential therapeutic applications.
合成方法
TFMPP is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting product is then reacted with piperazine to yield TFMPP. The synthesis method of TFMPP is well-established and has been described in various scientific publications.
科学研究应用
TFMPP is widely used in scientific research to study its psychoactive effects and its mechanism of action. It is often used as a model compound to study the effects of piperazine derivatives on the brain and body. TFMPP has been shown to have hallucinogenic effects and has been used in studies to understand the underlying mechanisms of hallucinations. It has also been used to study the effects of serotonin receptor agonists on the brain and body.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-15-5-7-16(8-6-15)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFFDCRQUGKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)

![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)


![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)